
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is an organic compound with the molecular formula C14H19N This compound belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons The structure of this compound consists of a naphthalene ring system with ethyl and dimethyl substituents, as well as an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 5,5-dimethyl-5,6-dihydronaphthalen-2-amine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of the ethyl halide to introduce the ethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalenone derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-8-p-tolyl-5,6-dihydronaphthalen-2-amine: Similar structure with a p-tolyl substituent instead of an ethyl group.
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar naphthalene ring system with different substituents.
Uniqueness
8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is unique due to its specific combination of ethyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. The presence of the amine group also provides opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
8-ethyl-5,5-dimethyl-6H-naphthalen-2-amine |
InChI |
InChI=1S/C14H19N/c1-4-10-7-8-14(2,3)13-6-5-11(15)9-12(10)13/h5-7,9H,4,8,15H2,1-3H3 |
InChI Key |
MPQPYDWWYBTSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(C2=C1C=C(C=C2)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



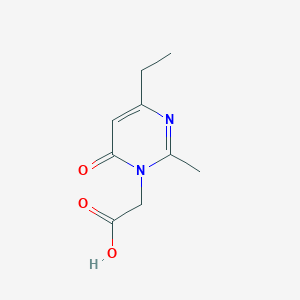

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
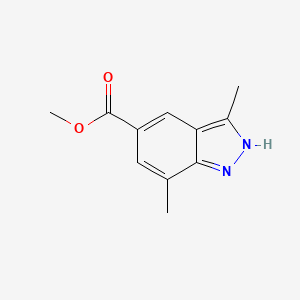
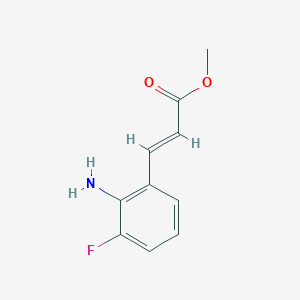

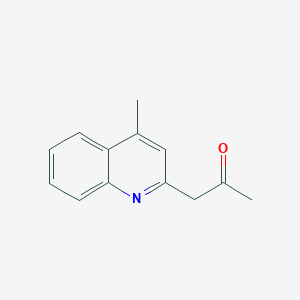
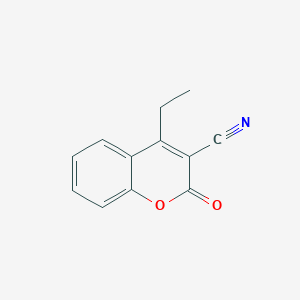

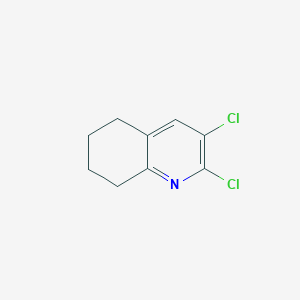
![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)
